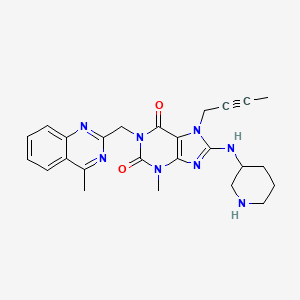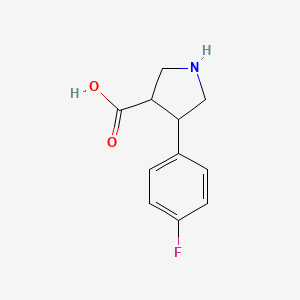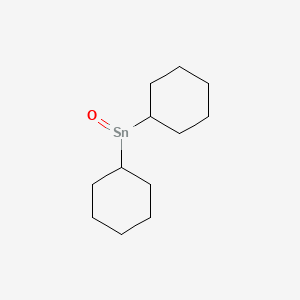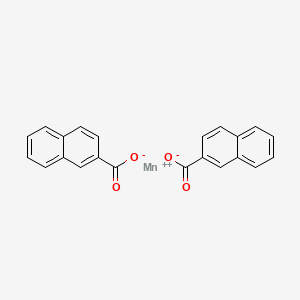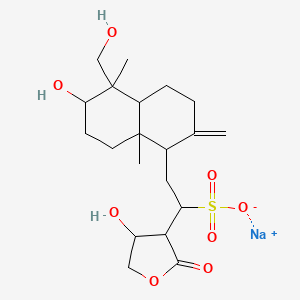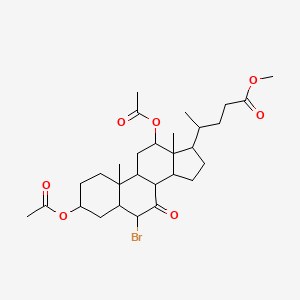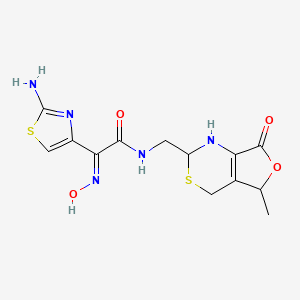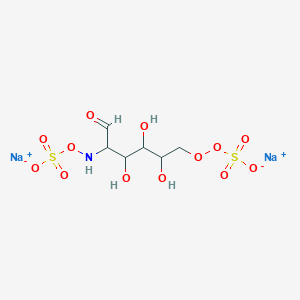
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt is a biochemical compound with the molecular formula C₆H₁₁NO₁₁S₂•2Na and a molecular weight of 383.26 g/mol . It is a disodium salt derivative of D-glucosamine, a naturally occurring amino sugar. This compound is primarily used in proteomics research and has various applications in scientific studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucosamine-2-N,6-O-disulphatedisodiumsalt involves the sulfonation of D-glucosamine. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucosamine are protected using suitable protecting groups to prevent unwanted reactions.
Sulfonation: The protected D-glucosamine is then subjected to sulfonation using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation: Large quantities of D-glucosamine are sulfonated using industrial-grade sulfonating agents.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride; aqueous or alcoholic solvents; room temperature.
Substitution: Various nucleophiles; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the sulfonate groups.
科学研究应用
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to cell signaling, glycosylation, and carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as osteoarthritis and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.
作用机制
The mechanism of action of D-Glucosamine-2-N,6-O-disulphatedisodiumsalt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including:
Enzyme Inhibition: Inhibits enzymes involved in carbohydrate metabolism and glycosylation.
Receptor Binding: Binds to specific receptors on cell surfaces, influencing cell signaling and communication.
Anti-inflammatory Effects: Reduces inflammation by modulating the activity of inflammatory mediators and pathways.
相似化合物的比较
D-Glucosamine-2-N,6-O-disulphatedisodiumsalt is unique compared to other similar compounds due to its specific sulfonation pattern. Similar compounds include:
D-Glucosamine-6-O-sulfate: A monosulfated derivative with different biological activities.
N-Acetyl-D-glucosamine: A naturally occurring amino sugar with distinct properties and applications.
Chondroitin sulfate: A sulfated glycosaminoglycan with applications in joint health and cartilage repair.
This compound stands out due to its dual sulfonation, which imparts unique chemical and biological properties.
属性
IUPAC Name |
disodium;[2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPBRTFPOPGQHV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NNa2O13S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
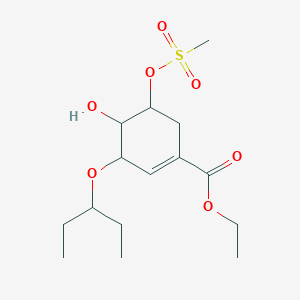

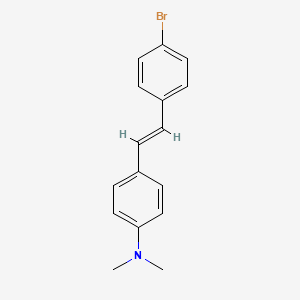
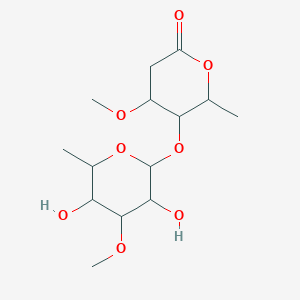
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
